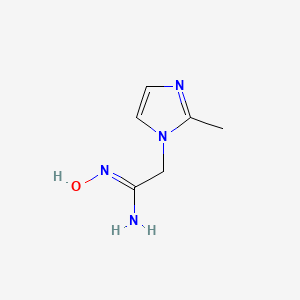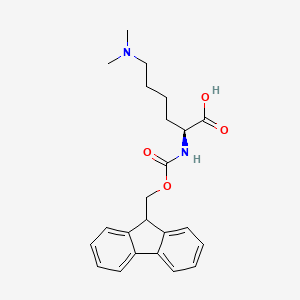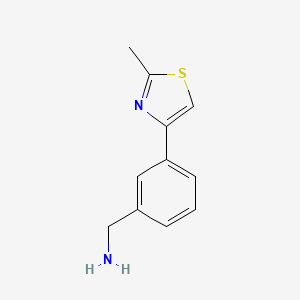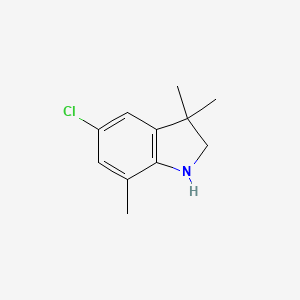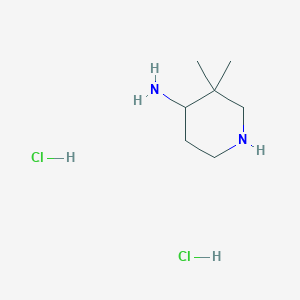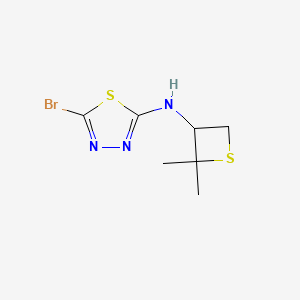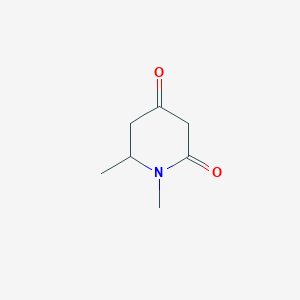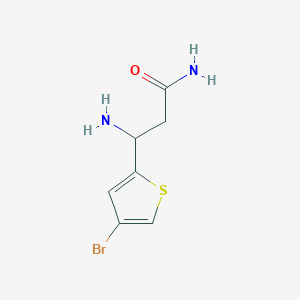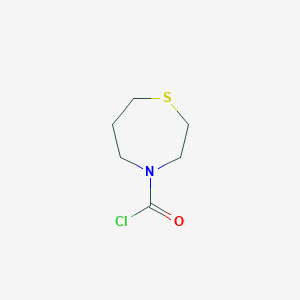![molecular formula C35H31N5O2 B13326955 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one CAS No. 1265823-05-9](/img/structure/B13326955.png)
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a phenyl group, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one involves multiple steps, typically starting with the preparation of the dibenzofuran core. The synthetic route may include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving biphenyl derivatives.
Introduction of the Imidazoquinoxaline Moiety: This step involves the formation of the imidazoquinoxaline ring system through condensation reactions.
Functionalization with Piperidine and Phenyl Groups:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced imidazoquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one stands out due to its unique combination of structural features. Similar compounds include:
Dibenzo[b,d]furan Derivatives: These compounds share the dibenzofuran core but may lack the imidazoquinoxaline moiety.
Imidazoquinoxaline Derivatives: These compounds have the imidazoquinoxaline ring system but may not include the dibenzofuran or piperidine groups.
The uniqueness of this compound lies in its multi-functional structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1265823-05-9 |
|---|---|
Molekularformel |
C35H31N5O2 |
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
2-dibenzofuran-2-yl-7-phenyl-1-(3-piperidin-1-ylpropyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
InChI |
InChI=1S/C35H31N5O2/c41-35-33(23-10-3-1-4-11-23)36-28-22-30-29(21-27(28)38-35)37-34(40(30)19-9-18-39-16-7-2-8-17-39)24-14-15-32-26(20-24)25-12-5-6-13-31(25)42-32/h1,3-6,10-15,20-22H,2,7-9,16-19H2,(H,38,41) |
InChI-Schlüssel |
VKOOUHPLPAYWOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)C5=CC=CC=C5)N=C2C6=CC7=C(C=C6)OC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


